molecular formula C6H5BN2O6 B15287449 (3,4-Dinitrophenyl)boronic acid

(3,4-Dinitrophenyl)boronic acid

Cat. No.: B15287449
M. Wt: 211.93 g/mol
InChI Key: UPHSQBGGOHFKOQ-UHFFFAOYSA-N
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Description

(3,4-Dinitrophenyl)boronic acid is an organic compound with the molecular formula C6H5BN2O6. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two nitro groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dinitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, utilizing borane reagents and unsaturated hydrocarbons. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid derivatives .

Chemical Reactions Analysis

Reductive C–N Coupling with Nitroarenes

Under catalytic PIII/PV═O systems, (3,4-dinitrophenyl)boronic acid couples with nitroarenes to form diarylamines. The reaction proceeds via:

  • Nitroarene Deoxygenation: Phosphetane catalysts reduce nitro groups to nitrenes .

  • Boron–Nitrogen Bond Formation: The boronic acid reacts with nitrene intermediates, followed by hydrolysis to yield amines .

Conditions Catalyst Temperature Yield Source
PMHS (reductant), toluenePhosphetane 1 60–100°C76–95%
Light-mediated, PPh₃NoneRT60–85%

Mechanistic Insight:

  • Rate-determining step involves (3+1) cheletropic addition between nitroarenes and phosphetane catalysts .

  • Electron-deficient arylboronic acids exhibit faster coupling due to reduced steric hindrance .

Protodeboronation

The compound undergoes pH-dependent protodeboronation (Ar–B(OH)₂ → ArH + B(OH)₃), accelerated by nitro substituents.

Kinetic Pathways (pH 3–10) :

  • Self-Catalyzed Pathway: Dominant near pH ≈ pKa (~7.1 for nitro-substituted derivatives).

  • Anionoid Pathway: At high pH, deprotonation forms aryl anionoids, accelerating B–C bond cleavage.

Diol Protection Protodeboronation Rate (Relative)
Ethylene glycol ester1.5× faster vs. parent acid
Pinacol ester0.8× slower vs. parent acid

Lewis Acid-Mediated Reactions

In the presence of BF₃·OEt₂, the boronic acid reacts with N-acyliminium ions to form pyrrolidines and piperidines. The nitro groups stabilize intermediates via resonance .

Example Reaction:

  • Substrate: N-Acylpyrrolidine

  • Product: 3,4-Dinitrophenyl-substituted pyrrolidine

  • Yield: 88% (with ethylene glycol boronate) .

Mechanism:

  • Boronic acid esterifies with diols.

  • Lewis acid activates iminium ion for nucleophilic attack.

  • Antiperiplanar addition forms stereoselective products .

Comparative Reactivity with Related Boronic Acids

Property This compound Phenylboronic Acid 4-Nitrophenylboronic Acid
pKa ~7.1~8.6~7.5
Protodeboronation Rate HighModerateHigh
Suzuki Coupling Yield 60–75%*80–95%70–85%

*Lower yields due to competing decomposition .

Comparison with Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 3-Nitrophenylboronic acid
  • 4-Nitrophenylboronic acid

Comparison: (3,4-Dinitrophenyl)boronic acid is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. Compared to other boronic acids, it exhibits distinct electronic and steric effects, making it particularly useful in specific synthetic applications .

Biological Activity

(3,4-Dinitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a boronic acid functional group attached to a dinitrophenyl moiety. This configuration allows the compound to engage in various biochemical interactions, particularly with diols and other nucleophiles.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have shown that derivatives of boronic acids exhibit anticancer properties by acting as proteasome inhibitors and interfering with cancer cell proliferation. For example, this compound has been investigated for its ability to inhibit the growth of prostate cancer cell lines such as LAPC-4 and PC-3 .
  • Enzyme Inhibition :
    • Boronic acids are known for their ability to inhibit enzymes like serine proteases and glycosidases. Research indicates that this compound can modulate enzyme activities through reversible covalent bonding with active site residues .
  • Antioxidant Properties :
    • Recent findings suggest that boronic acids possess antioxidant activity. The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of LAPC-4 and PC-3 cell lines
Enzyme InhibitionModerate inhibition of glycosidases
AntioxidantEffective scavenging of free radicals
AntibacterialActive against Escherichia coli

Detailed Findings

  • Anticancer Studies : A study demonstrated that compounds derived from this compound showed selective cytotoxicity against cancer cells while sparing non-cancerous cells. The structure–activity relationship indicated that specific substitutions on the phenyl ring enhanced activity against cancer cell lines .
  • Enzyme Activity : The compound exhibited significant inhibition against various enzymes involved in carbohydrate metabolism. For instance, it showed an IC50 value of 188 μM against maltase α-glucosidase, indicating moderate potency compared to other known inhibitors .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using multiple assays, revealing IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . These results underscore the potential use of this compound in formulations aimed at combating oxidative stress.

Q & A

Q. What synthetic routes are available for (3,4-Dinitrophenyl)boronic acid, and how is purity optimized?

Basic Research Question
this compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated precursor (e.g., 3,4-dinitrobromobenzene) reacts with bis(pinacolato)diboron. Key considerations include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for enhanced efficiency.
  • Solvent system : Use anhydrous DMF or THF to minimize side reactions.
  • Purity assessment : Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient 5–20% EtOAc in hexane). Purity is validated by HPLC (C18 column, UV detection at 254 nm) and ¹¹B NMR (δ ~30 ppm for boronic acid) .

Q. How do computational methods predict the stability and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/STO-3G level reveal:

  • Electron-withdrawing effects : The 3,4-dinitro groups reduce electron density at the boron center, increasing Lewis acidity (ΔpKa ~0.24 vs. phenylboronic acid).
  • Stability : The molecule exhibits a high bandgap (-5.85 eV), indicating low chemical reactivity and resistance to protodeboronation.
  • Non-covalent interactions (NCI) : Reduced Density Gradient (RDG) analysis shows strong hydrogen bonding between boronic acid -OH and nitro groups, stabilizing the structure .

Q. How can Suzuki-Miyaura coupling be optimized using this compound?

Basic Research Question
Key parameters for cross-coupling:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) in toluene/ethanol (3:1).
  • Base : Cs₂CO₃ (2 equiv) to deprotonate the boronic acid and facilitate transmetallation.
  • Temperature : 80–100°C for 12–24 hours.
  • Challenges : Steric hindrance from nitro groups may require elevated temperatures. Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane) .

Q. Why is this compound resistant to protodeboronation, and how is this quantified?

Advanced Research Question
The nitro groups stabilize the boronic acid via:

  • Resonance and inductive effects : Electron withdrawal delocalizes negative charge during the transition state, slowing protodeboronation.
  • Kinetic studies : Second-order rate constants (k₂) measured in D₂O/THF (1:1) at pH 7 show a 7-order magnitude reduction in protodeboronation rate compared to phenylboronic acid.
  • Swain-Lupton analysis : Field (F) parameters dominate (contribution +1.24), indicating strong substituent effects .
SubstituentProtodeboronation Rate (k₂, M⁻¹s⁻¹)
-H (Phenyl)1.0 × 10⁻³
3,4-Dinitro1.4 × 10⁻¹⁰

Q. How is boroxine formation mitigated during mass spectrometric analysis?

Methodological Guidance
Boroxine artifacts complicate MALDI-MS analysis. Solutions include:

  • Derivatization : Treat with 1,2-diols (e.g., mannitol) to form cyclic esters, suppressing trimerization.
  • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB), which forms adducts with boronic acid, enhancing signal intensity without derivatization .

Q. What role does this compound play in diol sensing?

Basic Research Question
The compound binds 1,2- or 1,3-diols via boronate ester formation, enabling:

  • Fluorescent assays : Conjugation with fluorophores (e.g., anthracene) for saccharide detection.
  • HPLC separation : Boronate affinity chromatography at pH 8.5–9.0 selectively captures cis-diols (e.g., ribose) .

Q. How does substitution patterning influence inhibitor design?

Advanced Research Question
In drug design, the 3,4-dinitro motif:

  • Enhances target binding : Acts as a bioisostere for carboxylates, improving affinity for serine proteases (e.g., proteasome inhibitors).
  • Improves metabolic stability : Nitro groups reduce oxidative degradation in vivo.
  • Case study : Bortezomib analogs incorporating dinitrophenylboronic acid show 3-fold higher IC₅₀ values in cancer cell lines .

Q. What spectroscopic techniques characterize non-covalent interactions?

Methodological Guidance

  • UV-Vis : Detect charge-transfer complexes (λmax ~320 nm) with catechol derivatives.
  • FTIR : B-O stretching at 1340–1390 cm⁻¹ confirms ester formation with diols.
  • ¹H-¹¹B HMBC NMR : Maps hydrogen bonding networks .

Q. How does Lewis acidity impact catalytic applications?

Advanced Research Question
Despite high Lewis acidity (pKa ~8.2), the compound’s steric bulk limits catalytic utility. Applications include:

  • Friedel-Crafts alkylation : Activates α,β-unsaturated ketones in dichloromethane.
  • Limitations : Poor performance in aqueous media due to hydrolysis .

Q. What challenges arise in peptide-boronic acid library synthesis?

Advanced Research Question
Incorporating the compound into peptide libraries requires:

  • Orthogonal protection : Use Fmoc-protected lysine residues to avoid boronic acid side reactions.
  • Cleavage conditions : TFA with 2% triisopropylsilane prevents boron-oxygen bond scission.
  • Quality control : MALDI-MS with DHB matrix ensures accurate sequencing .

Properties

Molecular Formula

C6H5BN2O6

Molecular Weight

211.93 g/mol

IUPAC Name

(3,4-dinitrophenyl)boronic acid

InChI

InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H

InChI Key

UPHSQBGGOHFKOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O

Origin of Product

United States

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